molecular formula C9H9BrO2 B1266921 4-(2-Bromoethoxy)benzaldehyde CAS No. 52191-15-8

4-(2-Bromoethoxy)benzaldehyde

Cat. No. B1266921
CAS RN: 52191-15-8
M. Wt: 229.07 g/mol
InChI Key: XFHTVCMRNSBQCF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bromobenzaldehyde compounds involves various methods, including palladium-catalyzed ortho-bromination of substituted benzaldoximes, a key step towards creating substituted 2-bromobenzaldehydes with good overall yields (Dubost et al., 2011). Another approach includes the reaction of benzaldehydes with glycerol, leading to derivatives like trans‐5‐(4‐Bromobenzoyl‐oxy)‐2‐phenyl‐1,3‐dioxane, showcasing the versatility in synthesizing brominated aldehyde derivatives (Mocerino et al., 2004).

Molecular Structure Analysis

Structural analysis of bromobenzaldehyde derivatives, such as (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide, through single-crystal X-ray diffraction (XRD) reveals crystallization in monoclinic systems with intricate molecular interactions. Vibrational spectroscopy and DFT calculations provide insights into the molecular structure and electronic properties, highlighting the importance of such analyses in understanding the chemical behavior of these compounds (Arunagiri et al., 2018).

Chemical Reactions and Properties

Bromobenzaldehyde derivatives participate in various chemical reactions, including the synthesis of 2-aryl-1,2-dihydrophthalazines via reaction with arylhydrazines, demonstrating their reactivity and potential in creating complex molecular structures (Aljaar et al., 2013). Moreover, reactions with arylmagnesium bromides provide routes to N-benzyl-β-hydroxyphenethylamines, further illustrating the compound's versatility in synthesis processes (Moshkin & Sosnovskikh, 2013).

Physical Properties Analysis

The physical properties of bromobenzaldehyde derivatives, such as melting points, solubility, and crystalline structure, can be inferred from comprehensive crystallographic, spectroscopic, and computational studies. These studies provide a foundation for understanding the behavior of these compounds under various conditions and their potential applications in material science and organic synthesis (P. Vaz et al., 2005).

Chemical Properties Analysis

The chemical properties of 4-(2-Bromoethoxy)benzaldehyde and its derivatives, including reactivity, stability, and interaction with various reagents, are crucial for their application in synthetic chemistry. Studies on the kinetics and thermodynamics of reactions involving similar compounds provide insights into their chemical behavior, facilitating the development of new synthetic routes and applications (Asghar et al., 2014).

Scientific Research Applications

  • Selective Ortho-bromination of Substituted Benzaldoximes : A study by Dubost et al. (2011) discusses the synthesis of substituted 2-bromobenzaldehydes from benzaldehydes. A key step in this process is the selective palladium-catalyzed ortho-bromination, which utilizes O-Methyloxime as a directing group. This methodology is significant for its efficiency in producing substituted 2-bromobenzaldehydes (Dubost et al., 2011).

  • Catalytic Applications : A study by Ausavasukhi et al. (2009) explored the deoxygenation of benzaldehyde over gallium-modified ZSM-5 catalysts. This research is particularly relevant for understanding how Ga cationic species can promote hydrogenation/hydrogenolysis reactions in the absence of H2 (Ausavasukhi et al., 2009).

  • Synthesis of Chiral Dihydroisoquinolinium Salts : Page et al. (2006) condensed enantiomerically pure 4-substituted 5-amino-1,3dioxanes with 2-(2-bromoethyl)benzaldehyde to produce chiral dihydroisoquinolinium salts. These salts were found to be effective asymmetric catalysts for the epoxidation of simple alkenes (Page et al., 2006).

  • Formation of N-Benzyl-β-Hydroxyphenethylamines : In research by Moshkin and Sosnovskikh (2013), benzaldehydes reacted with azomethine ylides derived from sarcosine and formaldehyde to form N-benzyl-β-hydroxyphenethylamines. This reaction pathway offers a new route to 4-aryl-1,2,3,4-tetrahydroisoquinolines (Moshkin & Sosnovskikh, 2013).

  • Photocatalytic Conversion of Benzyl Alcohol to Benzaldehyde : A study by Lima et al. (2017) investigated the photocatalytic conversion of benzyl alcohol to benzaldehyde using graphitic carbon nitride as a metal-free catalyst. This environmentally friendly approach provides insights into selective photocatalytic processes (Lima et al., 2017).

  • Synthesis of Tetrahydropyridines : Dehdab et al. (2014) explored the kinetics and mechanism of synthesizing substituted tetrahydropyridines using 4-methyl-benzaldehyde and other reactants in the presence of La(NO3)3.6H2O as a catalyst. This study contributes to understanding the reaction kinetics in organic synthesis (Dehdab et al., 2014).

Safety And Hazards

4-(2-Bromoethoxy)benzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H302, H312, H315, H319, H332, H335, indicating potential health hazards upon exposure .

properties

IUPAC Name

4-(2-bromoethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHTVCMRNSBQCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90294436
Record name 4-(2-bromoethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90294436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bromoethoxy)benzaldehyde

CAS RN

52191-15-8
Record name 52191-15-8
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Record name 4-(2-bromoethoxy)benzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Bromoethoxy)Benzaldehyde
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Synthesis routes and methods I

Procedure details

A mixture of 4-hydroxybenzaldehyde (10.0 g, 82 mmol) and potassium carbonate (46 g, 326 mmol) was placed into 2 L round bottom flask, and DMF (150 mL) was added. The mixture was stirred for 45 min. and dibromoethane (46 g) was added in one portion, then the reaction mixture was allowed to stir at 25-35° C. for 96 hrs under a nitrogen atmosphere. The reaction mixture was cooled to 25-35° C. and then poured into water (500 mL). The mixture was extracted with EtOAc (3×100 mL), combined organic layers were dried over anhydrous Na2SO4 and concentrated under reduced pressure. The crude product was purified by column chromatography over silicagel by using 10-15% ethyl acetate/pet. ether to afford the title compound (8.50 g, 45%) as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
46 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Yield
45%

Synthesis routes and methods II

Procedure details

To a suspension of K2CO3 (4.52 g, 32.7 mmol), 1,2-dibromoethane (10.6 ml, 122.8 mmol) in DMF (12 mL) was added a solution of 4-hydroxybenzaldehyde (1.0 g, 8.2 mmol) in DMF (3 mL) at 0° C. The mixture was stirred at room temperature for 18 h., filtered and evaporated. The residue was purified by silica gel column chromatography with gradient of EtOAc-hexane (increasing percentage of EtOAc from 20 to 25%) to afford the title compound (1.21 g, 64% yield). 1H NMR: (CDCl3) δ (ppm): 9.88 (s, 1H), 7.84 (d, J=8.0 Hz, 2H), 7.01 (d, J=8.0 Hz, 2H), 4.38 (t, J=6 Hz, 2H), 3.67 (t, J=6 Hz, 2H). LRMS (ESI): (calc.) 227.9, 229.9; (found) 229.1, 231.3 (MH)+.
Name
Quantity
4.52 g
Type
reactant
Reaction Step One
Quantity
10.6 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Yield
64%

Synthesis routes and methods III

Procedure details

To a solution of potassium hydroxide (3.70 g, 54.0 mmol) in ethanol (50 ml) is added 4-hydroxybenzaldehyde (6.00 g, 49.1 mmol) and 1,2-dibromoethane (46.15 g, 245.7 mmol). Then the mixture is heated to reflux for 8 hours. After cooled, the reaction mixture is evaporated under vacuum. The residue is dissolved in water and extracted with dichloromethane (3×50 ml). The organic phase is washed with water (3×50 ml), dried over MgSO4 and evaporated to give a crude product, which is crystallized from ethanol to give the title compound (4.60 g, 41%).
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
46.15 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
41%

Synthesis routes and methods IV

Procedure details

4-hydroxy benzaldehyde (700 mg, 5.7 mmol) and dibromoethane (1.2 ml, 0.46 mmol) were taken in 10% NaOH solution (0.7 ml) and TBAS (2.5 g, 13.7 mmol) and heated at 70° C. for 16 h when TLC indicated completion of reaction. The reaction mixture was cooled to rt and poured into water and extracted with ethyl acetate. The combined organic extracts was washed with water, dried and purified by column chromatography using silica gel (100-200 mesh) to afford the pure product as colorless oil in 19% yield.
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.7 mL
Type
solvent
Reaction Step Four
Yield
19%

Synthesis routes and methods V

Procedure details

To a solution of 4-hydroxybenzaldehyde (3 g, 0.024 mol) in ethanol (30 mL) was added potassium carbonate (6.6 g, 0.047 mol) and 1,2-dibromoethane (21 mL, 0.24 mol). The reaction mixture was stirred at 70° C. for 20 hours. The salts were filtrated and the filtrate was concentrated. The crude was dissolved in ethyl acetate and the organic layer was washed with water, sodium hydroxide 2N and brine, dried, and filtered. The organic solvent was removed under reduced pressure to give the title compound as a yellow-orange solid (88%), which was used in the next step without further purification.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
88%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
91
Citations
W Hao, Z Heng‐Yi, L Yu - Chinese Journal of Chemistry, 2005 - Wiley Online Library
Two calix[4]arene isomers with benzaldehyde moieties, ie, 5,11,17,23‐tetra‐tert‐butyl‐25,27‐bis[2‐(o‐formyl‐phenoxy)ethoxy]‐26,28‐dihydroxycalix[4]arene (3) and 5,11,17,23‐tetra‐…
Number of citations: 6 onlinelibrary.wiley.com
L Dupont, M Kohl, R Lejeune - Acta Crystallographica Section C …, 1998 - scripts.iucr.org
The title compound, C17H19BrClNO4, has been prepared for the development of homogeneous immunoassays involving penicillins as tracers. An X-ray diffraction study has shown …
Number of citations: 1 scripts.iucr.org
GR Madhavan, R Chakrabarti, SKB Kumar… - European journal of …, 2001 - Elsevier
We report here the synthesis of a series of 5-[4-[2-[substituted phthalazinones-2(or 4)yl]ethoxy]phenylmethyl]thiazolidine-2,4-diones and 5-[4-[2-[2,3-benzoxazine-4-one-2-yl]ethoxy]…
Number of citations: 113 www.sciencedirect.com
BB Lohray, VB Lohray, AC Bajji, S Kalchar… - Journal of medicinal …, 2001 - ACS Publications
(−)DRF 2725 (6) is a phenoxazine analogue of phenyl propanoic acid. Compound 6 showed interesting dual activation of PPARα and PPARγ. In insulin resistant db/db mice, 6 showed …
Number of citations: 170 pubs.acs.org
Z Zhang, L Kong, Y Xiong, Y Luo, J Li - Journal of Solid State …, 2014 - Springer
One new porphyrin, 5,10,15-triphenyl-20-[4-(2-(4-formoxyl)phenoxy)ethoxy]phenyl porphyrin, and its three corresponding copper(II), cobalt(II), and zinc (II) complexes were synthesized …
Number of citations: 22 link.springer.com
GR Madhavan, R Chakrabarti… - Bioorganic & medicinal …, 2002 - Elsevier
A series of pyrimidinone derivatives of thiazolidinediones were synthesized. Their biological activity were evaluated in insulin resistant, hyperglycemic and obese db/db mice. In vitro …
Number of citations: 84 www.sciencedirect.com
Y Luo, J Li, G Yao, F Zhang - Catalysis Science & Technology, 2012 - pubs.rsc.org
Two novel porphyrins, 5,10,15-tri-phenyl-20-[4-(2-(4-formoxyl) phenoxy)ethoxy]phenyl porphyrin and 5,10,15-tri-phenyl-20-[4-(2-(4-hydroxyimino) phenoxy)ethoxy]phenyl porphyrin, …
Number of citations: 8 pubs.rsc.org
T Tuntulani, P Thavornyutikarn, S Poompradub… - Tetrahedron, 2002 - Elsevier
Tripodal aza crown ether calix[4]arenes, 5a, 5b, 6a and 6b, have been synthesized. The structure of protonated 5a was elucidated by X-ray crystallography to be a self-threaded …
Number of citations: 87 www.sciencedirect.com
D Gupta, NN Ghosh, R Chandra - Bioorganic & medicinal chemistry letters, 2005 - Elsevier
A series of substituted 5-[4-[2-(6,7-dimethyl-1,2,3,4-tetrahydro-2-oxo-4-quinoxalinyl)ethoxy]phenyl]methylene]thiazolidine-2,4-diones were synthesized and their euglycemic and …
Number of citations: 90 www.sciencedirect.com
T Tuntulani, S Poompradub, P Thavornyutikarn… - Tetrahedron …, 2001 - Elsevier
Tripodal aza crown ether calix[4]arenes containing both cation and anion binding sites (5a and 5b) have been synthesized. The X-ray analysis shows that 5a forms a self-threaded …
Number of citations: 55 www.sciencedirect.com

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